Fmoc-His(Trt)-OH is an amino acid derivative essential for incorporating histidine residues during Fmoc-based solid-phase peptide synthesis (SPPS). It features two critical protecting groups: the base-labile Fmoc group on the α-amine for temporary protection during peptide chain elongation, and the acid-labile trityl (Trt) group on the imidazole side chain to prevent side reactions. The Trt group is specifically designed for stability throughout the synthesis cycles and for clean removal during the final trifluoroacetic acid (TFA)-based cleavage of the peptide from the resin support.
The selection of a histidine side-chain protecting group is a critical process decision, not a simple component substitution. Swapping Fmoc-His(Trt)-OH with an alternative like Fmoc-His(Boc)-OH or using an unprotected version directly impacts the entire synthesis strategy. Different protecting groups exhibit distinct stabilities, cleavage kinetics, and abilities to suppress side reactions, most notably racemization. An incompatible choice can lead to failed synthesis, introduction of difficult-to-remove impurities (e.g., D-isomers or side-chain adducts), and significant loss of final product yield, making the initial choice of protected amino acid a key determinant of process efficiency and final peptide purity.
Histidine is highly susceptible to racemization during coupling, and the choice of side-chain protection is the primary factor in mitigating this risk. While Fmoc-His(Trt)-OH is a widely used standard, it shows significantly higher levels of D-isomer formation compared to Nπ-protected alternatives like Fmoc-His(Boc)-OH, particularly under elevated temperatures common in microwave-assisted SPPS. At 50 °C, coupling with Fmoc-His(Trt)-OH resulted in 6.8% D-isomer formation, which increased to over 16% at 90 °C.
| Evidence Dimension | D-Isomer Formation (%) During Liraglutide Synthesis |
| Target Compound Data | 6.8% (at 50 °C, 10 min); >16% (at 90 °C, 2 min) |
| Comparator Or Baseline | Fmoc-His(Boc)-OH: 0.18% (at 50 °C, 10 min); 0.81% (at 90 °C, 2 min) |
| Quantified Difference | 37-fold higher racemization at 50 °C; >19-fold higher at 90 °C vs. Fmoc-His(Boc)-OH |
| Conditions | Microwave-assisted SPPS of Liraglutide, as per the source protocol. |
This compound is suitable for standard, ambient-temperature protocols but requires stringent process control or is contraindicated for high-temperature, rapid synthesis protocols where chiral purity is paramount.
The final deprotection step using TFA cleaves the Trt group, generating a stable and highly reactive trityl carbocation (Trt+). This cation can irreversibly re-attach to nucleophilic residues on the peptide, particularly the imidazole ring of deprotected histidine, creating a characteristic +242 Da mass adduct impurity that can be difficult to remove chromatographically. This necessitates specific formulation of the cleavage cocktail.
| Evidence Dimension | Byproduct Formation Profile |
| Target Compound Data | Generates reactive trityl carbocations upon acidolysis, requiring dedicated scavengers. |
| Comparator Or Baseline | Protecting groups not based on a trityl core, which do not generate this specific reactive cation. |
| Quantified Difference | Potential for +242 Da mass adduct impurity if not properly scavenged. |
| Conditions | Standard final peptide cleavage from resin using a Trifluoroacetic Acid (TFA) based cocktail. |
Procurement of this compound requires the co-procurement and use of effective carbocation scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to ensure high crude purity and avoid costly purification challenges.
The bulky and hydrophobic trityl group on the side chain can improve the solubility of the amino acid derivative in common SPPS solvents like DMF and NMP. While unprotected Fmoc-Asn-OH and Fmoc-Gln-OH exhibit very low solubility, their Trt-protected counterparts are comparable to other standard Fmoc-amino acids. This property is beneficial for histidine as well, ensuring complete dissolution for efficient activation and coupling, which is critical for preventing deletion mutations in automated synthesis workflows. For example, Fmoc-His(Trt)-OH is readily soluble in DMSO at 100 mg/mL and functions at standard SPPS concentrations in NMP-containing solvent mixtures.
| Evidence Dimension | Solubility in SPPS Solvents |
| Target Compound Data | Soluble at 100 mg/mL in DMSO; Soluble at 0.1 M in 40% NMP/DMM mixture. |
| Comparator Or Baseline | Analogous unprotected polar amino acids (e.g., Fmoc-Asn-OH) which have very low solubility in DMF and NMP. |
| Quantified Difference | Significantly improved solubility profile over unprotected polar side chains, facilitating handling and reaction efficiency. |
| Conditions | Standard SPPS solvent systems (e.g., DMF, NMP, DMSO). |
Improved solubility ensures reliable and complete coupling reactions, minimizing the risk of sequence deletions and making it a robust choice for automated synthesis platforms where precursor precipitation can cause run failure.
This compound is a reliable and cost-effective choice for well-established SPPS protocols that operate at room temperature and do not employ aggressive, high-temperature coupling methods. Under these controlled conditions, racemization risk is manageable, making it suitable for routine synthesis of peptides where the highest possible chiral purity afforded by more advanced protecting groups is not required.
Fmoc-His(Trt)-OH is the appropriate choice for manufacturing and research environments equipped to handle and optimize TFA cleavage cocktails. Its use is indicated when protocols already incorporate effective scavengers like TIS to mitigate trityl cation side reactions, ensuring a clean crude product post-cleavage.
Due to its favorable solubility profile in standard SPPS solvents, this derivative is well-suited for automated synthesizers where precursor solubility is critical to prevent line clogging and ensure accurate reagent delivery. It is a practical choice for synthesizing routine sequences where the known racemization tendencies can be controlled by standard instrument protocols.
Irritant